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Compound of Interest

Compound Name:
N6-Cyclopropyl-9H-purine-2,6-

diamine

Cat. No.: B192910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N6-Cyclopropyl-9H-purine-2,6-diamine is a recognized impurity and potential degradation

product of the antiretroviral medication Abacavir. A thorough understanding of its spectroscopic

and analytical characteristics is crucial for quality control, safety assessment, and regulatory

compliance in the pharmaceutical industry. This technical guide provides a consolidated

overview of the available spectroscopic data (Nuclear Magnetic Resonance and Mass

Spectrometry) for N6-Cyclopropyl-9H-purine-2,6-diamine, outlines relevant analytical

methodologies, and presents logical workflows for its identification and characterization.

Chemical Identity and Properties
N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative characterized by a cyclopropyl

group at the N6 position and an amino group at the C2 position.
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Property Value

IUPAC Name N6-Cyclopropyl-9H-purine-2,6-diamine

Synonyms
Cyclopropyldiaminopurine, Abacavir Impurity

7/10/18[1]

CAS Number 120503-69-7[1][2][3][4]

Molecular Formula C₈H₁₀N₆[1][2][3]

Molecular Weight 190.21 g/mol [1][2]

Spectroscopic Data
While detailed spectral assignments are not readily available in peer-reviewed literature, the

existence of comprehensive spectroscopic data is confirmed through commercial suppliers of

analytical standards who provide a Certificate of Analysis (CoA) upon request.[3] A forced

degradation study of Abacavir Sulfate identified a degradant with the molecular formula

C₈H₁₀N₆, corresponding to N6-Cyclopropyl-9H-purine-2,6-diamine, which was characterized

by FT-IR, ¹H NMR, and LC-MS.

Mass Spectrometry (MS)
In a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Abacavir degradation

products, a compound with a mass-to-charge ratio (m/z) of 191.2 was identified, corresponding

to the [M+H]⁺ ion of N6-Cyclopropyl-9H-purine-2,6-diamine.

Ion m/z (Observed)

[M+H]⁺ 191.2

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, publicly available ¹H and ¹³C NMR spectra with full assignments for N6-Cyclopropyl-
9H-purine-2,6-diamine are currently limited. However, general protocols for the NMR analysis

of purine derivatives are well-established.
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Experimental Protocols
The following are generalized experimental protocols based on the analysis of Abacavir and its

impurities. Specific parameters for N6-Cyclopropyl-9H-purine-2,6-diamine may need to be

optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is adapted from a method used for the analysis of Abacavir and its degradation

products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a

mass spectrometer.

Column: A reversed-phase column, such as a C18, is typically suitable for separating polar

compounds like purine derivatives.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

Detection: Mass spectrometric detection should be performed in positive ion mode to

observe the [M+H]⁺ ion.

Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture

of water and methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general guideline for obtaining NMR spectra of purine derivatives.[5]

[6]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

Solvent: Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆), methanol (CD₃OD), or

water (D₂O) are appropriate, depending on the solubility of the compound.

Sample Preparation:
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Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

Filter the solution if any particulate matter is present.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to

optimize include the number of scans, relaxation delay, and spectral width.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance

of ¹³C, a larger number of scans will be required.

2D NMR: To aid in structural elucidation, consider performing 2D NMR experiments such

as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC

(Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond

Correlation) to correlate proton and carbon signals.[7]

Logical Workflows and Diagrams
The identification and characterization of N6-Cyclopropyl-9H-purine-2,6-diamine as an

impurity in Abacavir typically follows a structured analytical workflow.

Synthesis & Degradation Analytical Workflow Outcome

Abacavir Drug Substance Forced Degradation
(e.g., Acid Hydrolysis) N6-Cyclopropyl-9H-purine-2,6-diamine LC Separation MS Detection

(m/z = 191.2)
NMR Characterization

(Structure Confirmation)
Characterization Report

(CoA)

Click to download full resolution via product page

Caption: Workflow for the identification and characterization of N6-Cyclopropyl-9H-purine-2,6-
diamine.

No specific signaling pathways involving N6-Cyclopropyl-9H-purine-2,6-diamine have been

identified in the reviewed literature. Its primary relevance is as a process-related impurity or
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degradation product of Abacavir.

Conclusion
The analytical characterization of N6-Cyclopropyl-9H-purine-2,6-diamine is essential for

ensuring the quality and safety of Abacavir drug products. While detailed public data is sparse,

established mass spectrometry and nuclear magnetic resonance methodologies provide a

clear path for its identification and structural confirmation. The workflows presented here offer a

systematic approach for researchers and drug development professionals to characterize this

and other related purine impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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